molecular formula C7H7N5O2 B7812576 N-(6-oxo-3,7-dihydropurin-2-yl)acetamide

N-(6-oxo-3,7-dihydropurin-2-yl)acetamide

Cat. No.: B7812576
M. Wt: 193.16 g/mol
InChI Key: MXSMRDDXWJSGMC-UHFFFAOYSA-N
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Description

N-(6-oxo-3,7-dihydropurin-2-yl)acetamide, also known as this compound, is a chemical compound with the molecular formula C7H7N5O2. It is a derivative of guanine, a purine nucleobase found in DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-oxo-3,7-dihydropurin-2-yl)acetamide typically involves the acetylation of guanine. The reaction is carried out by treating guanine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 50-60°C and a reaction time of several hours to ensure complete acetylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(6-oxo-3,7-dihydropurin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

N-(6-oxo-3,7-dihydropurin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-oxo-3,7-dihydropurin-2-yl)acetamide involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. Additionally, it can interact with DNA and RNA, potentially influencing genetic processes and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific acetylation, which imparts distinct chemical and biological properties. This modification can enhance its stability, solubility, and reactivity, making it valuable for various applications .

Properties

IUPAC Name

N-(6-oxo-3,7-dihydropurin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c1-3(13)10-7-11-5-4(6(14)12-7)8-2-9-5/h2H,1H3,(H3,8,9,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSMRDDXWJSGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)C2=C(N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)C2=C(N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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